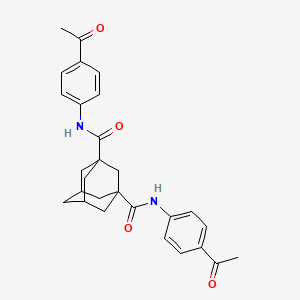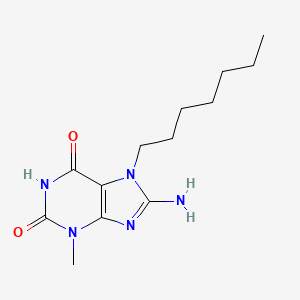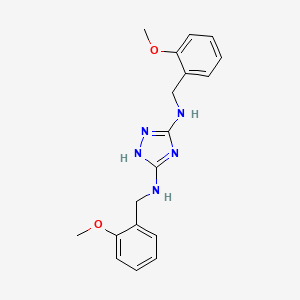
N,N'-bis(4-acetylphenyl)adamantane-1,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-bis(4-acetylphenyl)adamantane-1,3-dicarboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a highly stable, diamondoid hydrocarbon known for its unique cage-like structure. The incorporation of acetylphenyl groups and dicarboxamide functionalities into the adamantane core enhances its chemical properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-acetylphenyl)adamantane-1,3-dicarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with adamantane-1,3-dicarboxylic acid and 4-acetylphenylamine.
Amidation Reaction: The adamantane-1,3-dicarboxylic acid is reacted with 4-acetylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired dicarboxamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure N,N’-bis(4-acetylphenyl)adamantane-1,3-dicarboxamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
化学反应分析
Types of Reactions
N,N’-bis(4-acetylphenyl)adamantane-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the acetylphenyl moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of N,N’-bis(4-carboxyphenyl)adamantane-1,3-dicarboxamide.
Reduction: Formation of N,N’-bis(4-hydroxyphenyl)adamantane-1,3-dicarboxamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学研究应用
N,N’-bis(4-acetylphenyl)adamantane-1,3-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a molecular probe or drug candidate due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of N,N’-bis(4-acetylphenyl)adamantane-1,3-dicarboxamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The adamantane core provides structural rigidity, while the acetylphenyl groups may interact with biological macromolecules, influencing their function.
相似化合物的比较
Similar Compounds
N-(4-Acetylphenyl)adamantane-1-carboxamide: A related compound with a single acetylphenyl group and one carboxamide functionality.
1,3-Bis(4-aminophenyl)adamantane: A compound with amino groups instead of acetyl groups, used in the synthesis of polyimides.
1,3-Dehydroadamantane: An unsaturated derivative of adamantane with different reactivity and applications.
Uniqueness
N,N’-bis(4-acetylphenyl)adamantane-1,3-dicarboxamide is unique due to its dual acetylphenyl groups and dicarboxamide functionalities, which confer distinct chemical and biological properties. Its rigid adamantane core and functional groups make it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
1-N,3-N-bis(4-acetylphenyl)adamantane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O4/c1-17(31)21-3-7-23(8-4-21)29-25(33)27-12-19-11-20(13-27)15-28(14-19,16-27)26(34)30-24-9-5-22(6-10-24)18(2)32/h3-10,19-20H,11-16H2,1-2H3,(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREWMNVIZMJZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=C(C=C5)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4994937.png)
![Propyl 4-[(4-propan-2-yloxybenzoyl)amino]benzoate](/img/structure/B4994940.png)

![3-bromo-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4994957.png)
![N-[2-(tert-butylthio)ethyl]-1-methoxy-2-naphthamide](/img/structure/B4994964.png)
![1-(2,3-Difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(pyrrolidin-1-YL)phenyl]piperazine](/img/structure/B4994967.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4994973.png)
![N-butyl-3-({[3-(1H-indol-1-yl)propyl]amino}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4994998.png)
![N-(1-naphthylmethyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4995000.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4995006.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-thienyl)acetamide](/img/structure/B4995013.png)
![5-[(3,4-dichlorobenzoyl)amino]isophthalic acid](/img/structure/B4995024.png)
![(5Z)-5-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4995030.png)

